(3-Ethoxy-4-methoxyphenyl)methanol
Overview
Description
“(3-Ethoxy-4-methoxyphenyl)methanol” is an organic compound with the molecular formula C10H14O3 . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of “(3-Ethoxy-4-methoxyphenyl)methanol” could potentially involve several laboratory methods for the synthesis of phenols, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-4-methoxyphenyl)methanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 182.09400 .
Physical And Chemical Properties Analysis
“(3-Ethoxy-4-methoxyphenyl)methanol” has a molecular weight of 182.21600, a density of 1.086g/cm3, and a boiling point of 303.7ºC at 760 mmHg . The flash point is 131ºC .
Scientific Research Applications
Ligand Exchange Reactions : The study by Klausmeyer et al. (2003) discusses ligand substitution reactions involving methoxide in the presence of alcohols, including substituted aryl alcohols. This indicates potential applications in creating novel organometallic complexes (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).
Asymmetric Synthesis of α-Hydroxy Esters : Jung, Ho, and Kim (2000) synthesized a compound similar to (3-Ethoxy-4-methoxyphenyl)methanol as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, illustrating its use in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).
Chromatographic Method Development : Ojala‐Karlsson and Scheinin (1991) developed a high-performance liquid chromatographic method for determining specific compounds in plasma, using an analogue of (3-Ethoxy-4-methoxyphenyl)methanol as an internal standard. This suggests applications in analytical chemistry (Ojala‐Karlsson & Scheinin, 1991).
Prins Cyclization : Reddy et al. (2012) used a related compound in the presence of InCl3 to synthesize hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, implying applications in organic synthesis and medicinal chemistry (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Anodic Oxidation and Synthetic Applications : Furuta and Fuchigami (1998) discussed anodic oxidation in methanol for generating specific products, indicating electrochemical applications and synthetic utility (Furuta & Fuchigami, 1998).
Reactions with Cyclopropanes : Yao, Shi, and Shi (2009) explored reactions involving bis(4-methoxyphenyl)methanol, demonstrating its utility in the synthesis of complex organic molecules (Yao, Shi, & Shi, 2009).
Hydrogen Peroxide Reactions with Lignin Model Dimers : Nonni and Dence (1988) researched the reactions of similar compounds with hydrogen peroxide, suggesting applications in lignin chemistry and possibly in the paper industry (Nonni & Dence, 1988).
Safety And Hazards
properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHGMDVPFZLOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345215 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-methoxyphenyl)methanol | |
CAS RN |
147730-26-5 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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